3-methyl-N-(2-pyridinyl)butanamide
Description
3-Methyl-N-(2-pyridinyl)butanamide is a heterocyclic amide derivative featuring a pyridine ring substituted at the 2-position and a branched alkyl chain. Pyridine-containing amides are frequently explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methyl-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C10H14N2O/c1-8(2)7-10(13)12-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,11,12,13) |
InChI Key |
DKRAHUFLRKATQF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC=N1 |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs of 3-methyl-N-(2-pyridinyl)butanamide, highlighting substituent variations and their impacts:
Key Observations :
- Lipophilicity: The phenylethyl derivative (C₁₃H₁₉NO) exhibits higher lipophilicity than the pyridinyl analogs, favoring membrane penetration .
- Polarity: The tetrahydrofuran analog (C₉H₁₅NO₃) has increased polarity due to its oxygen-rich ring, likely reducing bioavailability .
Antimicrobial and Quorum Sensing (QS) Inhibition
- 3-Methyl-N-(2-phenylethyl)butanamide : Inhibits Burkholderia glumae (MIC = 1.21 mM) by disrupting QS-regulated pathways .
- Pyridinyl Derivatives : While direct data are lacking, structurally related compounds (e.g., tovorafenib) target kinase pathways, suggesting divergent mechanisms compared to phenylethyl analogs .
Comparative Advantages and Limitations
| Compound Type | Advantages | Limitations |
|---|---|---|
| Phenylethyl Derivatives | Proven QS inhibition, low MIC values | High lipophilicity may limit solubility |
| Pyridinyl-Pyrimidine Hybrids | Potential kinase targeting, dual binding | Synthetic complexity, unconfirmed activity |
| Tetrahydrofuran Analogs | Enhanced polarity for aqueous compatibility | Reduced bioactivity in hydrophobic targets |
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